molecular formula C18H24N2O2 B1240831 (2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

Cat. No. B1240831
M. Wt: 300.4 g/mol
InChI Key: MOIJZGIUQNRPTH-BPLLCVTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Material Studies

  • Synthesis and Crystal Structure : The compound and its derivatives have been synthesized and studied for their crystal structure, demonstrating potential use as nonlinear materials due to their donor-acceptor structures. However, certain spatial configurations limit their application in nonlinear optical materials in crystalline state (Bogdanov et al., 2019).

  • Nonlinear Optical Applications : A derivative of the compound has been grown as a novel organic crystal and investigated for its nonlinear optical properties, showing potential for second and third-order nonlinear applications (Raghavendra et al., 2020).

Chemical Reactivity and Properties

  • Spectroscopic Behavior : Research on the spectroscopic behavior of derivatives has revealed significant spin density and insights into spin polarization effects, contributing to our understanding of the structural and spin distributions in these compounds (Hicks et al., 2001).

  • Photophysical Study : Studies on cinnamaldehyde-based chalcone derivatives, including those with dimethylamino phenyl groups, have explored their photophysical properties, showing unique behaviors like solvent selectivity in excited states (Bhattacharyya et al., 2019).

Biological and Medicinal Applications

  • Fluorescence in Bioconjugates : Investigations into the fluorescence properties of a derivative in different media, including organic solvents and protein environments, have been conducted, highlighting its potential use as a fluorescence probe in biological studies (Singh & Darshi, 2004).

  • Antifungal Properties : Certain derivatives have been identified with potent antifungal activities, indicating potential medicinal applications (Marques et al., 2008).

properties

Product Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide

InChI

InChI=1S/C18H24N2O2/c1-13(6-11-17(21)19-3)12-14(2)18(22)15-7-9-16(10-8-15)20(4)5/h6-12,14H,1-5H3,(H,19,21)/b11-6+,13-12+

InChI Key

MOIJZGIUQNRPTH-BPLLCVTGSA-N

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(C=C(C)C=CC(=O)NC)C(=O)C1=CC=C(C=C1)N(C)C

synonyms

trichostatin RK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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